molecular formula C6H7N5 B1385176 1H,1'H-3,4'-Bipyrazol-4-amine CAS No. 896467-65-5

1H,1'H-3,4'-Bipyrazol-4-amine

Cat. No.: B1385176
CAS No.: 896467-65-5
M. Wt: 149.15 g/mol
InChI Key: NZKYXXUWDLQMJK-UHFFFAOYSA-N
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Description

1H,1'H-3,4'-Bipyrazol-4-amine is a chemical compound featuring a bipyrazole core, an important scaffold in medicinal chemistry and drug discovery. As a fused heterocyclic amine, it serves as a versatile building block for the synthesis of more complex molecules. Researchers value this core structure for its potential in developing new pharmaceutical agents. Analogous pyrazole and aminopyrazole structures, such as 1H-Pyrazol-4-amine, are known to be key intermediates in creating compounds with documented biological activity . Similarly, the pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a known pharmacophore, highlighting the research significance of such nitrogen-rich heterocycles . Compounds based on the 1H-pyrazole structure have been investigated for various applications, including as potential agents against neglected diseases . Researchers utilize this amine to functionalize the core structure, exploring structure-activity relationships to optimize electronic properties, lipophilicity, and dipole moments for specific target interactions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle the product appropriately, as recommended for similar air-sensitive and light-sensitive compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1H-pyrazol-4-yl)-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-5-3-10-11-6(5)4-1-8-9-2-4/h1-3H,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYXXUWDLQMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C2=C(C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

High Resolution Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering a window into the connectivity and chemical environment of magnetically active nuclei.

1H and 13C NMR for Connectivity and Environment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial information about the molecular structure. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each unique proton and carbon atom.

In the ¹H NMR spectrum of a bipyrazole derivative, distinct signals are expected for the protons on the pyrazole (B372694) rings and the amine group. The protons attached to the pyrazole rings typically appear in the aromatic region of the spectrum. compoundchem.com The amine (NH₂) protons often present as a broad singlet, and their chemical shift can be influenced by solvent and concentration. libretexts.org

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of non-equivalent carbon atoms and their respective chemical environments. Carbons in the pyrazole rings will have characteristic shifts, influenced by the nitrogen atoms and the substituent groups. Carbons directly bonded to nitrogen atoms are typically deshielded and appear at a downfield chemical shift. libretexts.orgmasterorganicchemistry.comlibretexts.org

A study of a related bipyrazole compound provided the following NMR data in DMSO-d₆:

¹H NMR (600 MHz, DMSO-d₆) δ: 8.89 (s, 1H), 6.61-6.62 (m, 1H), 6.55-6.57 (m, 1H), 6.50-6.53 (m, 1H), 6.36-6.38 (m, 1H), 4.43 ppm (s, 2H). rsc.org

¹³C NMR (150 MHz, DMSO-d₆) δ: 144.4, 136.9, 119.9, 116.9, 114.9, 114.8 ppm. rsc.org

These values provide a foundational understanding of the electronic landscape within the molecule.

Interactive Data Table: Representative NMR Data for a Bipyrazole Derivative

NucleusChemical Shift (ppm)Multiplicity
¹H8.89singlet
¹H6.61-6.62multiplet
¹H6.55-6.57multiplet
¹H6.50-6.53multiplet
¹H6.36-6.38multiplet
¹H4.43singlet
¹³C144.4
¹³C136.9
¹³C119.9
¹³C116.9
¹³C114.9
¹³C114.8

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

For more complex molecules where 1D NMR spectra may be crowded or ambiguous, 2D NMR techniques are indispensable. walisongo.ac.id These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu Cross-peaks in a COSY spectrum reveal ¹H-¹H spin-spin coupling networks, helping to piece together fragments of the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. epfl.chcolumbia.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. epfl.chcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments. youtube.com

The application of these 2D techniques to 1H,1'H-3,4'-Bipyrazol-4-amine would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity between the two pyrazole rings and the position of the amine group.

Elucidation of Tautomerism and Isomerism in Bipyrazole Systems

Bipyrazole systems can exhibit tautomerism, a phenomenon where isomers are in dynamic equilibrium through the migration of a proton. allen.inchemistwizards.com In the case of this compound, annular tautomerism is possible, where the proton on the pyrazole nitrogen can potentially migrate between the different nitrogen atoms in the rings. chemeurope.com

NMR spectroscopy is a key technique for studying these tautomeric equilibria. nih.gov The observed chemical shifts and coupling constants can provide information about the predominant tautomeric form in a given solvent and at a specific temperature. chemeurope.com In some cases, if the rate of interconversion is slow on the NMR timescale, separate signals for each tautomer may be observed. If the interconversion is fast, averaged signals will be seen. The study of related 3(5)-substituted-1,2,4-triazoles has shown that the tautomer with the more electron-donating substituent at the 5-position is often favored in the crystalline state. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present. vscht.cz

Identification of Functional Groups and Molecular Vibrations

For this compound, IR spectroscopy can confirm the presence of key functional groups:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com

N-H Bending: The scissoring vibration of the N-H bond in primary amines appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com A broad N-H wagging band can also be observed between 910-665 cm⁻¹. orgchemboulder.com

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole rings are expected in the 1680-1400 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching of the C-N bond in aromatic amines is typically observed as a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Asymmetric & Symmetric Stretch3400-3250Medium
Amine (N-H)Bending (Scissoring)1650-1580Variable
Amine (N-H)Wagging910-665Strong, Broad
Pyrazole Ring (C=C, C=N)Stretching1680-1400Medium to Strong
Aromatic Amine (C-N)Stretching1335-1250Strong

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental formula of a compound with high accuracy. Unlike low-resolution mass spectrometry, which provides integer masses, HRMS can measure m/z values to four or more decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₆H₇N₅. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value to confirm the elemental composition.

Table 1: Theoretical Exact Mass Calculation for this compound

Element Quantity Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 6 12.000000 72.000000
Hydrogen (¹H) 7 1.007825 7.054775
Nitrogen (¹⁴N) 5 14.003074 70.015370
Molecular Ion (M) 149.070145

| Protonated Molecule [M+H]⁺ | | | 150.077970 |

An experimental HRMS measurement yielding a mass value extremely close to the calculated theoretical mass would provide strong evidence for the elemental formula C₆H₇N₅. For instance, in the characterization of other nitrogen-rich heterocyclic compounds like N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine, HRMS is routinely used to confirm the proposed elemental composition. nih.gov Similarly, new C–N bonded bis-heterocyclic compounds are fully characterized using techniques including HRMS to verify their structure. acs.org

In mass spectrometry, particularly with hard ionization techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information.

For this compound, several fragmentation pathways can be predicted based on its structure, which contains two pyrazole rings linked by a C-C bond and an amine substituent.

Nitrogen Rule : The molecular formula C₆H₇N₅ contains an odd number of nitrogen atoms (5), so the molecular ion peak (M⁺) is expected at an odd m/z value (149), which is consistent with the nitrogen rule. miamioh.edulibretexts.org

Alpha-Cleavage : The presence of the primary amine group makes the molecule susceptible to α-cleavage, a common fragmentation pathway for amines. libretexts.orglibretexts.org This would involve the cleavage of the C-C bond adjacent to the C-N bond of the amino group.

Cleavage of the Bipyrazole Linkage : A likely fragmentation pathway is the cleavage of the C-C bond connecting the two pyrazole rings. This would lead to fragment ions corresponding to the individual pyrazole moieties.

Ring Fragmentation : The pyrazole rings themselves can break apart, typically through the loss of small, stable neutral molecules like HCN or N₂.

Table 2: Predicted Fragmentation Ions for this compound

m/z Value Possible Fragment Structure Description of Loss
149 [C₆H₇N₅]⁺ Molecular Ion (M⁺)
122 [C₅H₄N₃]⁺ Loss of HCN from M⁺
82 [C₄H₄N₃]⁺ Fragment from cleavage of the bipyrazole bond (aminopyrazole ring)

Analysis of the mass spectra of related compounds, such as 3'-(furan-2-yl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbothioamide, shows complex fragmentation patterns that help to confirm their intricate structures. mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. It is particularly useful for studying molecules containing conjugated π-systems. libretexts.org

The structure of this compound features two aromatic pyrazole rings linked together, creating an extended conjugated system. This conjugation significantly influences its electronic properties. The absorption of UV radiation promotes electrons from lower energy orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. upi.edu

π → π* Transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of conjugated systems and are typically high-intensity absorptions. The extended conjugation in the bipyrazole system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift) compared to a single pyrazole ring. libretexts.org For example, simple pyrazole absorbs around 210 nm, while the bipyrazole system is expected to absorb at a longer wavelength. nist.gov

n → π* Transitions : These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to a π* anti-bonding orbital. These transitions are generally of lower intensity than π → π* transitions. upi.edu

The UV-Vis spectrum of this compound would be expected to show strong absorptions in the 200-400 nm range, characteristic of these electronic transitions.

A chromophore is the part of a molecule responsible for its color, which absorbs light in the UV or visible region. In this compound, the entire bipyrazole system acts as the primary chromophore. The presence of substituents can modify the absorption characteristics of the chromophore.

The amino group (-NH₂) on the pyrazole ring acts as an auxochrome. An auxochrome is a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the nitrogen of the amino group can interact with the π-system of the pyrazole rings through resonance, further extending the conjugation. This interaction typically causes a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increase in absorption intensity). upi.edu

Studies on various pyrazole derivatives confirm that the pyrazole ring and its substituents are key to their UV-Vis absorption properties. For example, the UV-Vis spectrum of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine shows characteristic π → π* transitions in the 250-300 nm range due to the conjugated system. smolecule.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, which is an achiral molecule, the primary role of X-ray crystallography would be to determine its solid-state conformation and packing. The analysis of crystal structures of similar bipyrazole derivatives provides insight into the expected structural features. For instance, the crystal structure of 2,2′,5,5′-Tetraphenyl-1′,2′-Dihydro-2H,3′H-[3,4′-bipyrazol]-3′-one, a related bipyrazole, was determined to be in a triclinic crystal system. mdpi.com Another study on substituted 3,3'-bipyrazole derivatives analyzed the geometry of isolated molecules and their arrangements in the solid state. [19 from first search]

Key structural aspects that would be elucidated for this compound include:

Planarity : The degree of planarity of the two pyrazole rings relative to each other. Steric hindrance may cause a twist around the central C-C bond.

Bond Lengths and Angles : Precise measurement of all bond lengths and angles, which can be compared to theoretical models and other known structures.

Intermolecular Interactions : The amine group and the pyrazole ring nitrogens are capable of acting as both hydrogen bond donors and acceptors. X-ray crystallography would reveal the network of intermolecular hydrogen bonds, which governs the crystal packing and influences the compound's physical properties. For example, crystal structures of other aminopyrazoles show extensive hydrogen bonding networks. researchgate.net

Table 3: Expected Crystallographic Data Parameters for this compound

Parameter Description
Crystal System The geometric framework of the crystal (e.g., monoclinic, triclinic).
Space Group The symmetry group of the crystal.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond Lengths (Å) e.g., C-C, C-N, N-N bond distances.
Bond Angles (°) e.g., C-N-N, C-C-C angles within the rings.
Torsion Angle (°) The dihedral angle between the two pyrazole rings.

This detailed structural information is crucial for understanding the molecule's behavior and for designing related compounds with specific properties.

Determination of Crystal Structure and Molecular Geometry

Following an extensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no published single-crystal X-ray diffraction data for the specific compound this compound was found. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not available in the public domain.

While crystallographic studies have been conducted on related bipyrazole derivatives, such as substituted 4-aminobipyrazoles and other bipyrazole isomers, this information is not directly transferable to this compound due to the significant influence of substituent groups and their positions on the resulting crystal lattice and molecular conformation. For instance, a study on 3-methyl-5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1-phenyl-1H-pyrazol-4-amine confirmed its structure using X-ray diffraction, highlighting that such analyses are crucial for understanding the three-dimensional arrangement of this class of compounds. nih.gov However, without a dedicated crystallographic analysis of the title compound, any discussion of its specific bond lengths, bond angles, and torsion angles would be purely speculative.

Analysis of Intermolecular Interactions and Packing in Crystalline Solids

The absence of a determined crystal structure for this compound precludes a definitive analysis of its intermolecular interactions and packing arrangement in the solid state. The types of interactions that govern the supramolecular assembly of molecules in a crystal, such as hydrogen bonding, π-π stacking, and van der Waals forces, are highly dependent on the specific molecular geometry and the spatial arrangement of functional groups.

In related aminopyrazole and bipyrazole structures, hydrogen bonding involving the amine (-NH2) and pyrazole N-H groups is a dominant feature, often leading to the formation of complex one-, two-, or three-dimensional networks. For example, studies on other pyrazole derivatives have shown the formation of hydrogen-bonded dimers, chains, and sheets. The relative orientation of the two pyrazole rings in the bipyrazole system would also be a critical factor in determining the potential for π-π stacking interactions between adjacent molecules.

Computational and Theoretical Investigations of Bipyrazole Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Nitrogen Heterocycles

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. qu.edu.qa It is particularly effective for medium to large-sized molecules, making it suitable for studying bipyrazole systems. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which simplifies the calculations without a significant loss of accuracy for many applications.

In the context of nitrogen heterocycles like 1H,1'H-3,4'-Bipyrazol-4-amine, DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as dipole moment and molecular electrostatic potential (MEP). For instance, studies on related pyrazole (B372694) derivatives often employ the B3LYP functional with a basis set like 6-311G(d,p) to achieve a good balance between accuracy and computational cost. nih.gov These studies can reveal how the arrangement of nitrogen atoms and the amino substituent in this compound would influence its electronic charge distribution and reactivity. Theoretical analysis of IR and NMR spectra using DFT can also help in the structural elucidation and correlation with experimental data. nih.gov

Ab Initio Methods for Molecular Properties and Reactivity Predictions

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data for parametrization. nih.gov These methods are generally more computationally intensive than DFT but can provide highly accurate results. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

For a molecule like this compound, ab initio calculations can be used to precisely predict its geometric parameters (bond lengths and angles), rotational constants, and electronic energies. By calculating the energies of different conformations, the most stable structure can be identified. Furthermore, these methods are crucial for predicting reactivity. For example, the calculation of proton affinities can indicate the most likely site of protonation, which is particularly relevant for nitrogen-rich molecules. While computationally demanding, ab initio methods provide a benchmark for results obtained from other computational techniques.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies and shapes of these orbitals are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.netirjweb.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For a molecule like this compound, the presence of lone pairs on the nitrogen atoms and the π-system of the pyrazole rings would significantly influence the character of the frontier orbitals. Computational studies on similar pyrazolo[3,4-d]pyrimidine-4-amine structures have shown that the HOMO is often centered on the phenyl rings and nitrogen atoms, while the LUMO is distributed across the pyrimidine (B1678525) ring. researchgate.net The computed HOMO-LUMO energy gap can indicate the potential for charge transfer within the molecule. researchgate.net

Below is a table illustrating typical HOMO-LUMO energy data that would be calculated for a bipyrazole system, based on values reported for related nitrogen heterocycles.

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
B3LYP6-311G(d,p)-6.2-1.84.4
HF6-31G**-8.51.29.7

This table presents representative data for illustrative purposes and does not correspond to experimentally verified values for this compound.

Mechanistic Studies of Reactions Involving Bipyrazoles

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing detailed information about the transition from reactants to products.

Computational Elucidation of Reaction Pathways and Transition States

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most likely reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the geometry of the reacting molecules at the point of bond breaking and bond formation.

For reactions involving bipyrazoles, such as electrophilic substitution or metal-catalyzed cross-coupling, computational studies can be used to model the interaction of the bipyrazole with other reactants and catalysts. For example, in a hypothetical reaction of this compound, DFT calculations could be used to model the approach of an electrophile to the bipyrazole ring system. By calculating the energies of the potential intermediates and transition states for attack at different positions, the most favorable reaction pathway can be determined.

Thermodynamic and Kinetic Analyses of Bipyrazole Transformations

Kinetic analysis focuses on the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. For bipyrazole transformations, these calculations can help to understand the factors that control the reaction outcome. For instance, in a study of the formation of a trimethylboroxine-amine adduct, DFT calculations were used to assess the thermodynamic and kinetic factors, suggesting that the rate-determining steps were condensation reactions and the closure of the boroxine (B1236090) ring. nih.gov Similarly, for reactions involving this compound, computational analysis could predict how temperature and solvent might affect the reaction rate and product distribution.

The following table provides an example of the kind of thermodynamic and kinetic data that can be generated through computational studies of a hypothetical reaction involving a bipyrazole.

Reaction StepΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol) at 298 KEa (kcal/mol)
Reactant → Transition State 115.2-5.116.715.2
Transition State 1 → Intermediate-8.32.3-9.0-
Intermediate → Transition State 210.5-3.211.510.5
Transition State 2 → Product-20.17.5-22.3-

This table presents representative data for a hypothetical reaction for illustrative purposes.

Molecular Modeling and Simulation

Molecular modeling and simulation have become indispensable tools in the study of bipyrazole systems, offering profound insights into their structural, electronic, and dynamic properties. eurasianjournals.com These computational techniques allow researchers to investigate molecular behavior at an atomic level, complementing experimental data and guiding the design of new derivatives with tailored functionalities. By employing methods ranging from quantum mechanics to classical molecular dynamics, it is possible to predict stable conformations, calculate spectroscopic data, and rationally design novel bipyrazole-based molecules for specific applications. eurasianjournals.comeurasianjournals.com

Conformational Analysis and Torsional Barriers of Bipyrazoles

The three-dimensional structure of bipyrazole molecules is critical to their function and interaction with other molecules. Conformational analysis, a key aspect of molecular modeling, focuses on identifying the most stable arrangements of atoms (conformers) and the energy required to transition between them. For biaryl systems like bipyrazoles, the central point of interest is the rotation around the single bond connecting the two pyrazole rings, which is defined by a torsional (dihedral) angle.

Computational studies, particularly those using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are extensively used to map the potential energy surface as a function of this torsional angle. nih.govresearchgate.net These calculations determine the preferred orientation of the two rings—whether they are planar (coplanar), perpendicular, or twisted at a specific angle—and the energy barriers to rotation. For the prototypical biaryl, biphenyl, the energy minimum is found at a twisted angle of approximately 43-44°, with rotational barriers at 0° (planar) and 90° (perpendicular) conformations. nih.gov Similar principles apply to bipyrazole systems, where the interplay of steric hindrance between ortho substituents and electronic effects (conjugation) dictates the conformational landscape.

For instance, ab initio calculations on a 3,3′-bipyrazolo[3,4-b]pyridine derivative using the B3LYP/6-311G(d,p) level of theory were employed to determine the conformational energy barrier, facilitating the identification of the most probable conformers. nih.gov The stability of different conformers can also be influenced by the crystalline environment, leading to the isolation of conformational polymorphs where the same molecule adopts different shapes due to packing forces. mdpi.com Understanding these torsional energetics is crucial, as the preferred conformation significantly influences the molecule's ability to bind to a biological target. nih.gov

ParameterComputational MethodTypical Finding for Biaryl SystemsReference
Equilibrium Torsional Angle MP2, DFT (e.g., B3LYP)Non-planar (twisted) conformation is often the global energy minimum. nih.gov
Rotational Energy Barrier (Planar) MP2, DFTRepresents the energy cost to achieve maximum π-conjugation, often disfavored by steric hindrance. nih.govresearchgate.net
Rotational Energy Barrier (Perpendicular) MP2, DFTRepresents the transition state with minimal π-conjugation between the rings. nih.govresearchgate.net
Conformational Polymorphism X-ray Crystallography, Lattice Energy CalculationsDifferent solid-state packing can stabilize distinct molecular conformations. mdpi.com

Prediction of Spectroscopic Data (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which serves as a vital tool for structural elucidation and the interpretation of experimental data.

NMR Chemical Shifts: Density functional theory (DFT) calculations have become a standard approach for the prediction of nuclear magnetic resonance (NMR) chemical shifts. aps.org The Gauge-Independent Atomic Orbital (GIAO) method, frequently used in conjunction with functionals like B3LYP, allows for the calculation of nuclear magnetic shielding tensors. researchgate.netnih.gov These computed shielding values can be linearly correlated with experimental chemical shifts (¹H and ¹³C) to aid in the assignment of complex spectra. aps.orgresearchgate.net Studies on pyrazole and bipyrazole derivatives have demonstrated a strong correlation between theoretical and experimental NMR data, confirming molecular structures and peak assignments. nih.govresearchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.govcomporgchem.com

IR Frequencies: The simulation of infrared (IR) spectra is another key application of computational chemistry. By performing frequency calculations on an optimized molecular geometry, typically at the DFT level, one can obtain the harmonic vibrational frequencies and their corresponding IR intensities. github.io These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as the stretching and bending of bonds. github.io For pyrazole derivatives, calculated IR spectra have been shown to be in good agreement with experimental Fourier-transform infrared (FT-IR) spectra, allowing for a definitive assignment of vibrational bands, including those characteristic of N-H, C=O, and C=N stretching. This computational approach is invaluable for confirming the synthesis of a target molecule and understanding its bonding characteristics. nih.govnih.gov

Spectroscopic DataComputational MethodBasis Set ExampleKey ApplicationReference
¹H and ¹³C NMR Chemical Shifts DFT, GIAO6-311G(d), 6-31G(d)Structural verification and assignment of experimental spectra. nih.govresearchgate.netnih.gov
IR Vibrational Frequencies DFT (e.g., B3LYP)6-311++G(d,p)Assignment of vibrational modes and confirmation of functional groups. nih.gov
Raman Intensities Ab initio (e.g., RHF)6-31G*Complementary analysis to IR for vibrational mode assignment. nih.gov

Rational Molecular Design of Bipyrazole Derivatives

The principles of molecular modeling are central to the rational design of new bipyrazole derivatives, particularly in the field of medicinal chemistry. eurasianjournals.com By simulating the interaction between a ligand (the bipyrazole derivative) and a biological target (such as an enzyme or receptor), researchers can predict binding affinity and mode, thereby guiding the synthesis of more potent and selective compounds. nih.govnih.gov

This process often begins with molecular docking, a technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov For example, derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine, a scaffold structurally related to bipyrazoles, have been designed as Janus kinase 3 (JAK3) inhibitors. nih.gov Docking studies helped optimize the structure to exploit a unique cysteine residue in the JAK3 active site, leading to potent and selective inhibitors. nih.gov Similarly, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as novel TANK-binding kinase 1 (TBK1) inhibitors through a process guided by docking simulations. nih.gov

Beyond simple docking, more advanced techniques are employed to refine the understanding of structure-activity relationships (SAR). Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies correlate the biological activity of a series of compounds with their 3D properties (e.g., steric and electrostatic fields). nih.govnih.gov Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy, providing a more rigorous prediction of binding affinity. nih.govnih.gov These integrated computational strategies accelerate the discovery of lead compounds and facilitate the optimization of their pharmacological properties, making rational design a cornerstone of modern drug development involving pyrazole and bipyrazole scaffolds. nih.govnih.govtandfonline.com

Design StrategyComputational TechniqueApplication ExampleOutcomeReference
Target-Based Design Molecular DockingDesign of pyrazole derivatives as carbonic anhydrase inhibitors.Identification of key binding interactions and prediction of inhibitory activity. nih.gov
Structure-Activity Relationship (SAR) 3D-QSAR (CoMFA, CoMSIA)Elucidation of structural requirements for Hsp90α inhibitors.Generation of contour maps to guide structural modifications for enhanced activity. nih.gov
Binding Affinity Prediction MM/PBSARefinement of docking scores for carbonic anhydrase inhibitors.Improved correlation between predicted binding energy and observed biological activity. nih.gov
Lead Optimization Docking & SAROptimization of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as JAK3 inhibitors.Development of a potent and selective covalent inhibitor. nih.gov

Reactivity and Reaction Mechanisms of 1h,1 H 3,4 Bipyrazol 4 Amine

Aromaticity and Reactivity of Pyrazole (B372694) and Bipyrazole Rings

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. guidechem.com It possesses a stable, planar, 6π-electron aromatic system, which imparts considerable stability, making the ring resistant to non-catalytic reduction and oxidation. globalresearchonline.netchemicalbook.com The aromaticity arises from the delocalization of π-electrons from the three carbon atoms and three electrons from the two nitrogen atoms. One nitrogen atom (N1) is pyrrole-like, contributing two electrons to the aromatic sextet, while the other (N2) is pyridine-like, contributing one electron. chemicalbook.comijraset.com This electronic configuration renders the pyrazole ring relatively electron-rich, yet the presence of the electronegative nitrogen atoms leads to a complex reactivity profile. guidechem.com

Electrophilic and Nucleophilic Substitution Reactions on the Bipyrazole Core

Electrophilic Substitution: The pyrazole ring itself is susceptible to electrophilic aromatic substitution. tutoring-blog.co.uk The presence of two nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack, making the C4 position the most electron-rich and, therefore, the primary site for substitution in an unsubstituted pyrazole. guidechem.comchemicalbook.com

However, in 1H,1'H-3,4'-Bipyrazol-4-amine, the powerful activating effect of the amine group at the C4 position of one ring dominates the reactivity. The -NH2 group is a strong ortho-, para-director. Since the para-position (C1) is occupied by a nitrogen atom, it directs incoming electrophiles primarily to the ortho-positions. In the context of the 4-aminopyrazole ring, the C5 position is the most probable site for electrophilic attack due to steric hindrance from the other pyrazole ring at the C3 position. Common electrophilic substitution reactions like halogenation and nitration are expected to occur preferentially at this C5 position. globalresearchonline.net

The second pyrazole ring, which lacks the activating amine group, is significantly less reactive towards electrophiles. Electrophilic substitution on this ring would require more forceful conditions and would likely occur at its C4' position.

Nucleophilic Substitution: Nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally difficult due to the ring's electron-rich, aromatic nature. guidechem.com Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. In this compound, direct nucleophilic substitution on the carbon atoms of the bipyrazole core is unlikely under standard conditions. However, the amine group can be converted into a diazonium salt, which can then act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles at the C4 position.

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine group and reactive sites on the pyrazole rings, makes it a valuable precursor for synthesizing fused heterocyclic systems.

Cyclization Reactions: The 4-amino group is a key handle for intramolecular cyclization reactions. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.gov This type of reaction, often a variation of the Skraup or Gould-Jacobs reaction, involves the condensation of the amine with the dicarbonyl compound, followed by cyclization and aromatization to yield a new fused six-membered ring. nih.govsavemyexams.com The specific regioisomer formed can depend on the nature of the dicarbonyl compound and the reaction conditions. nih.gov

Rearrangement Reactions: Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer. wiley-vch.de While specific rearrangement reactions involving the this compound core are not extensively documented, rearrangements are possible under certain conditions, particularly those involving carbocation intermediates. masterorganicchemistry.com For example, reactions that proceed through unstable carbocations could potentially involve hydride or alkyl shifts to form a more stable intermediate before the final product is formed. masterorganicchemistry.com However, the stability of the aromatic pyrazole rings makes skeletal rearrangements that disrupt this aromaticity energetically unfavorable.

Oxidative and Reductive Transformations

The pyrazole ring system is notably stable towards both oxidation and reduction. chemicalbook.com

Oxidative Transformations: The aromatic core of pyrazole is resistant to common oxidizing agents. globalresearchonline.net However, side chains attached to the ring can be oxidized. chemicalbook.com The primary site for oxidation in this compound is the exocyclic amine group. Aminopyrazoles can undergo oxidative dehydrogenative coupling to form azo compounds under specific catalytic conditions, such as using iodine and a peroxide or a copper catalyst. nih.gov This process involves the single-electron oxidation of the aminopyrazole, leading to the formation of a new N-N bond. nih.gov

Reductive Transformations: Reduction of the aromatic pyrazole ring is difficult and typically requires harsh conditions, such as catalytic hydrogenation at high pressure, which would first yield a pyrazoline and then a pyrazolidine. globalresearchonline.net These reduced forms are no longer aromatic. ijraset.com More commonly, functional groups attached to the bipyrazole core are the targets of reduction. For example, if a nitro group were introduced onto the ring via electrophilic substitution, it could be readily reduced to an amine group using standard methods like catalytic hydrogenation or metal-acid combinations.

Role of the Amine Functionality in Reactivity and Further Derivatization

The amine group is arguably the most influential functional group in this compound, dictating much of its chemical behavior.

Basicity and Nucleophilicity : The lone pair of electrons on the amine nitrogen makes the compound basic and allows it to act as a nucleophile. It readily reacts with electrophiles such as acyl chlorides or anhydrides to form stable amide derivatives. biotage.co.jp This acylation is a common strategy for derivatization.

Activating Group in Electrophilic Substitution : As discussed in section 5.2, the amine group strongly activates the pyrazole ring to which it is attached, directing electrophiles to the C5 position.

Handle for Cyclization : The amine serves as a nucleophilic point of attack for building fused ring systems, such as pyrazolopyrimidines or pyrazolopyridines, which are important scaffolds in medicinal chemistry. mdpi.comchim.it For example, condensation with β-ketonitriles can yield pyrazolo[3,4-d]pyrimidine derivatives. chim.it

Formation of Diazonium Salts : The primary aromatic amine can be converted to a diazonium salt using nitrous acid. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -CN, halogens) onto the C4 position of the pyrazole ring.

The interactive table below summarizes the key reactive sites and expected products for various transformations of this compound.

Reaction TypeReagent/ConditionPrimary Reactive SiteExpected Product Type
Electrophilic SubstitutionBr2, HNO3/H2SO4C5 position of the amino-substituted pyrazole ring5-Substituted-1H,1'H-3,4'-bipyrazol-4-amine
AcylationAcetyl Chloride (CH3COCl)Exocyclic Amine (-NH2)N-(1H,1'H-[3,4'-Bipyrazol]-4-yl)acetamide
Cyclocondensation1,3-Diketone (e.g., Acetylacetone)Exocyclic Amine and C5 positionFused Pyrazolo[3,4-b]pyridine derivative
DiazotizationNaNO2, HCl (aq)Exocyclic Amine (-NH2)1H,1'H-[3,4'-Bipyrazol]-4-diazonium chloride
Oxidative CouplingI2 / TBHP or Cu catalystExocyclic Amine (-NH2)Azo-linked bipyrazole dimer

Coordination Chemistry and Ligand Design with Bipyrazolyl Amines

1H,1'H-3,4'-Bipyrazol-4-amine as a Polydentate Ligand Precursor

This compound serves as an exemplary precursor for polydentate ligands due to the presence of multiple nitrogen atoms within its bipyrazole framework. These nitrogen atoms can act as Lewis bases, donating their lone pair of electrons to a metal center to form coordinate bonds. The strategic placement of these donor sites allows for the formation of stable chelate rings with metal ions, a fundamental principle in coordination chemistry. mdpi.com

Nitrogen-Donation Sites in Pyrazole (B372694) and Bipyrazole Ligands

The coordination chemistry of pyrazole and its derivatives is well-established, with the nitrogen atoms of the pyrazole rings being the primary sites for metal coordination. imist.manih.gov In a bipyrazole system like this compound, there are several potential nitrogen donor atoms. The pyrazole rings contain both a pyridinic-type nitrogen (sp2-hybridized) and a pyrrolic-type nitrogen. The pyridinic nitrogen, with its outwardly directed lone pair, is generally the preferred site for coordination. nih.gov The amino group attached to the pyrazole ring introduces an additional nitrogen donor site, further enhancing the ligand's potential denticity. This multiplicity of donor sites allows the ligand to coordinate to one or more metal centers in various configurations.

Design of Transition Metal Complexes with Bipyrazole Ligands

The design of transition metal complexes using bipyrazole ligands is a field of active research, driven by the potential applications of these complexes in catalysis, materials science, and medicine. uni-heidelberg.deresearchgate.netnih.gov The ability of bipyrazole ligands to form stable complexes with a wide range of transition metals is a key advantage. The specific geometry and electronic properties of the resulting complex are influenced by several factors, including the nature of the metal ion, the substitution pattern on the bipyrazole core, and the reaction conditions. For instance, the steric and electronic effects of substituents on the pyrazole rings can modulate the ligand's coordination behavior and, consequently, the properties of the metal complex.

Chelation Properties and Coordination Modes of Bipyrazoles

Bipyrazole ligands can exhibit a variety of coordination modes, acting as bidentate, tridentate, or even higher-denticity ligands, and can also function as bridging ligands between multiple metal centers. rsc.orgkcl.ac.uk The formation of five- or six-membered chelate rings upon coordination to a metal ion significantly enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect. The flexibility of the bond connecting the two pyrazole rings allows the ligand to adopt different conformations to accommodate the geometric preferences of various metal ions. This conformational flexibility, coupled with the multiple donor sites, makes bipyrazoles versatile ligands for the construction of diverse coordination architectures.

Synthesis and Characterization of Bipyrazole-Metal Complexes

The synthesis of metal complexes with bipyrazole ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and their structures and properties can be thoroughly investigated using a variety of analytical techniques.

Rational Design of Metal-Organic Frameworks (MOFs) Incorporating Bipyrazoles

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The rational design of MOFs with specific functionalities and pore structures is a major goal in materials chemistry. nih.govacs.orgresearchgate.net Bipyrazole-based ligands, such as derivatives of this compound, are attractive candidates for the construction of MOFs due to their rigidity and defined coordination vectors. acs.org The ability of these ligands to bridge multiple metal centers can lead to the formation of robust, high-dimensional networks with potential applications in gas storage, separation, and catalysis. For example, the incorporation of amino groups on the bipyrazole ligand can provide sites for post-synthetic modification, allowing for the tuning of the MOF's properties. rsc.org

Spectroscopic and Structural Analysis of Metal Complexes

The characterization of newly synthesized bipyrazole-metal complexes is crucial for understanding their structure and bonding. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. nih.govijtsrd.com Chemical shift changes upon coordination can provide valuable information about the ligand's binding mode.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the ligand and the complex. Shifts in the vibrational frequencies of the pyrazole and amine groups upon coordination can confirm the involvement of these groups in bonding to the metal center. rsc.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands can be observed, offering insights into the electronic structure of the complex. rsc.org

Structural Analysis:

Bipyrazole Ligands in Catalysis

The versatile coordination chemistry of bipyrazole ligands, such as this compound, has positioned them as valuable scaffolds in the design of catalysts for a variety of organic transformations. The ability to tune the steric and electronic properties of the resulting metal complexes by modifying the bipyrazole framework allows for the optimization of catalytic activity and selectivity.

Application of Bipyrazole-Metal Complexes in Organic Transformations

Bipyrazole-metal complexes have demonstrated significant catalytic activity in a range of organic reactions, most notably in cross-coupling and oxidation reactions. The presence of multiple nitrogen donor atoms in the bipyrazole core allows for the formation of stable and efficient catalysts with various transition metals, including palladium, copper, and ruthenium.

Palladium complexes featuring bipyrazole-type ligands have been investigated as catalysts in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The bipyrazole ligand can influence the stability and reactivity of the palladium center, which is crucial for the efficiency of the catalytic cycle. For instance, palladium complexes with 4,4'-tBu2-2,2'-dipyridyl, a structurally related bidentate nitrogen ligand, have shown high activity in Suzuki-Miyaura coupling reactions in aqueous media. researchgate.net Similarly, palladium complexes with 4-amino-1,2,4-triazole (B31798) ligands, which also feature an amino group on a nitrogen-containing heterocycle, have been effective catalysts for this transformation. researchgate.net While direct catalytic data for this compound complexes in Suzuki-Miyaura reactions is not extensively reported, the performance of these related systems suggests their potential as effective ligands.

Copper complexes incorporating aminobipyrazole and related amino-heterocyclic ligands have shown promise in oxidation catalysis. These complexes can mimic the active sites of copper-containing enzymes, such as catechol oxidase, and catalyze the oxidation of various substrates. For example, copper(II) complexes with aminocarbohydrate β-ketoenaminic ligands have been shown to be efficient catalysts for the oxidation of catechols. nih.gov Furthermore, tetranuclear copper complexes with bulky aminoalcohol ligands have demonstrated phenoxazinone synthase-like activity in the oxidative coupling of aminophenols. mdpi.com The presence of both amino and pyrazole functionalities in ligands can facilitate the redox processes at the copper center, which is essential for catalytic oxidation.

Ruthenium complexes are also a significant area of research for catalysis with bipyrazole-type ligands. Ruthenium's diverse range of accessible oxidation states makes it a versatile metal for various catalytic transformations, including oxidation, hydrogenation, and transfer hydrogenation. colab.ws Ruthenium complexes with NNN-tridentate ligands incorporating pyridine (B92270) and bipyridine units have been synthesized and their catalytic activity in transfer hydrogenation has been studied, highlighting the influence of the ligand architecture on the catalytic performance. nih.gov

The following interactive table summarizes representative examples of organic transformations catalyzed by metal complexes with bipyrazole or structurally related amino-heterocyclic ligands.

Catalyst/Ligand TypeMetalOrganic TransformationSubstratesProductKey FindingsReference
4,4'-tBu2-2,2'-dipyridylPalladium(II)Suzuki-Miyaura CouplingAryl bromides and phenylboronic acidBiarylsHigh activity and recyclability in aqueous, aerobic conditions. researchgate.net
4-Amino-1,2,4-triazoles/1,3,4-oxadiazolesPalladium(II)Suzuki-Miyaura CouplingAryl halides and boronic acidsBiarylsEffective with low catalyst loading (0.01 mol%) in an environmentally benign solvent system. researchgate.net
Aminocarbohydrate β-ketoenaminic ligandsCopper(II)Catechol Oxidation3,5-di-tert-butylcatechol3,5-di-tert-butylquinoneHighly efficient catechol-oxidase-like activity. nih.gov
Bulky Aminoalcohol LigandsCopper(II)Oxidative Couplingo-aminophenolPhenoxazinone chromophorePronounced phenoxazinone synthase-like activity. mdpi.com
6-(pyridin-2-ylmethyl)-2,2'-bipyridine derivativesRuthenium(II)Transfer HydrogenationKetonesAlcoholsThe secondary coordination sphere significantly influences reactivity and catalytic activity. nih.gov

N-Heterocyclic Carbene (NHC) Analogs from Bipyrazoles in Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis. Typically derived from imidazolium (B1220033), triazolium, or related azolium salts, NHCs are known for their strong σ-donating properties, which allow them to form stable complexes with a wide range of transition metals. nih.gov The potential to form NHC analogs from bipyrazole precursors opens up new avenues for ligand design and catalysis.

The formation of a "normal" NHC typically involves the deprotonation of an imidazolium salt at the C2 position, between the two nitrogen atoms. However, if the C2 position is blocked, deprotonation can occur at the C4 or C5 position, leading to the formation of "abnormal" N-heterocyclic carbenes (aNHCs). ed.ac.ukrsc.org These aNHCs exhibit distinct electronic properties compared to their normal counterparts and can offer unique reactivity in catalysis.

While the direct synthesis of an NHC from a simple bipyrazole is not straightforward, a bipyrazole moiety can be incorporated into a precursor that can then be converted to an NHC. For example, a pyrazole unit can be attached to an imidazole (B134444) ring, which can then be quaternized to form an imidazolium salt. Subsequent deprotonation would yield a pyrazole-functionalized NHC. Silver-NHC complexes based on bis(3,5-dimethylpyrazol-1-yl)methyl-substituted pyridylimidazole have been synthesized and shown to be excellent catalysts in the aldehyde-amine-alkyne coupling reaction. semanticscholar.orginformahealthcare.com

The concept of forming aNHCs from pyrazole-containing precursors is also an area of interest. The electronic nature and substitution pattern of the pyrazole rings in a bipyrazole ligand could influence the acidity of the C-H bonds in an attached imidazolium ring, potentially favoring the formation of an aNHC. The synthesis of such bipyrazole-derived NHC and aNHC ligands would allow for the creation of novel metal complexes with potentially enhanced or unique catalytic activities. These complexes could find applications in a wide array of organic transformations, including cross-coupling reactions, C-H activation, and polymerization. rsc.org

The following interactive table provides examples of catalytic applications of metal complexes with pyrazole-containing NHC ligands.

NHC Ligand PrecursorMetalOrganic TransformationSubstratesProductKey FindingsReference
Bis(3,5-dimethylpyrazol-1-yl)methyl-substituted pyridylimidazoleSilver(I)Aldehyde-Amine-Alkyne CouplingAldehydes, amines, and alkynesPropargylaminesExcellent catalytic activity at low catalyst loading (0.1–1 mol%). semanticscholar.orginformahealthcare.com
Generic Imidazolium SaltsVarious Transition MetalsGeneral CatalysisVariousVariousNHCs are versatile ligands for a wide range of catalytic applications. nih.gov
C2-blocked Imidazolium SaltsVarious Transition MetalsGeneral Catalysis (potentially unique reactivity)VariousVariousaNHCs offer different electronic properties and can lead to novel catalytic activities. ed.ac.ukrsc.org

Applications in Advanced Materials Science

Bipyrazole-Based Functional Materials

The integration of bipyrazole units into larger molecular architectures allows for the creation of functional materials with tailored properties. The two interconnected pyrazole (B372694) rings provide a rigid and electronically versatile scaffold that can be chemically modified to influence the final characteristics of the material.

Piezoelectric Organic Crystals and Self-Healing Materials

Organic molecular crystals are an emerging class of eco-friendly piezoelectric materials. nih.gov Their piezoelectric properties arise from non-centrosymmetric crystal structures where a surface charge is generated under an applied force due to ionic displacement. nih.gov Biological materials, which are often low-symmetry, highly ordered structures lacking an inversion center, inherently exhibit this linear electromechanical coupling. researchgate.net The piezoelectric effect in these materials is rooted in complex dipolar properties and dipole-dipole interactions, often facilitated by extensive hydrogen bonding networks.

Recent discoveries have shown that piezoelectric organic crystals can exhibit remarkable self-healing properties. chemrxiv.org Upon mechanical fracture, these crystals can autonomously recombine without external stimuli, healing in milliseconds with high crystallographic precision. chemrxiv.org This process is driven by stress-induced electrical charges on the fractured surfaces, leading to an electrostatically-driven, precise recombination. chemrxiv.org The presence of a 3D hydrogen bonding network is crucial as it facilitates the generation of these charges. chemrxiv.org While direct research on the piezoelectric and self-healing properties of 1H,1'H-3,4'-Bipyrazol-4-amine is not extensively documented, its molecular structure, featuring hydrogen bond donors and acceptors, suggests potential for forming the non-centrosymmetric, hydrogen-bonded networks required for such functionalities. The development of highly piezoelectric organic materials can be guided by quantum mechanical calculations to predict the full piezoelectric tensor of molecular crystals, identifying directions of high piezoelectric response. researchgate.net

Incorporation into Polymers and Advanced Materials

Bipyrazole derivatives are valuable components in the synthesis of advanced polymers due to their structural rigidity and functional groups. imist.maacs.org These features allow for the construction of materials with specific properties for applications in catalysis, gas capture, and controlled polymerization. acs.orgmdpi.com

Pyrazole-based microporous organic polymers (MOPs) have been synthesized for applications such as high-performance CO2 capture and catalysis. acs.orgacs.org For instance, a MOP created through the Scholl coupling of 3,5-diphenyl-1H-pyrazole demonstrated a significant CO2 absorption capacity. acs.org The presence of NH and C=N groups within the pyrazole structure can enhance CO2 adsorption and serve as anchoring sites for metal nanoparticles, creating stable hybrid materials for catalysis. acs.org

Furthermore, pyrazole-based compounds have been developed as universal reversible addition-fragmentation chain transfer (RAFT) agents for photoiniferter polymerization. mdpi.com These agents can mediate the controlled radical polymerization of a wide range of monomers without needing an additional initiator or catalyst. mdpi.com The effectiveness of these pyrazole-based chain transfer agents (CTAs) is attributed to their high molar absorption coefficient and efficient photolysis kinetics under blue light, which enables rapid radical generation and, consequently, ultrafast polymerization. mdpi.com The unique electronic properties of the pyrazole group contribute to these favorable characteristics, opening avenues for synthesizing complex block copolymers with high purity and well-defined structures. mdpi.com

Bipyrazoles as Corrosion Inhibitors for Metallic Materials

Bipyrazole compounds have emerged as highly effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. researchgate.net Their efficacy stems from their molecular structure, which includes nitrogen heteroatoms with lone pairs of electrons that can interact with vacant d-orbitals of metal atoms, facilitating strong adsorption onto the metal surface. researchgate.net This adsorption forms a protective barrier that isolates the metal from the corrosive medium. doi.org

Adsorption Mechanisms and Protective Film Formation

The primary mechanism of corrosion inhibition by bipyrazole derivatives involves their adsorption onto the metallic surface, which can occur through physical and/or chemical processes. researchgate.net Physical adsorption is based on electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemical adsorption involves the formation of coordinate covalent bonds between the heteroatoms (primarily nitrogen) of the bipyrazole and the metal atoms. abechem.com

This adsorption process leads to the formation of a protective film on the metal surface. researchgate.netrasayanjournal.co.in This film acts as a barrier, limiting the access of corrosive species to the metal. nih.govnih.gov The formation of this protective layer involves the displacement of water molecules that are already adsorbed on the surface. researchgate.net The stability and effectiveness of this film are crucial for the inhibitor's performance. Studies using techniques like scanning electron microscopy (SEM) have confirmed the formation of these protective layers. nih.gov The adsorption of bipyrazole inhibitors on steel surfaces often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.netnih.gov

Inhibitor TypeMetalCorrosive MediumAdsorption MechanismAdsorption IsothermKey Finding
Bipyrazole DerivativesMild Steel1 M HClChemisorption and PhysisorptionLangmuirForms a protective film by replacing water molecules on the steel surface. researchgate.netresearchgate.net
Pyrazole SurfactantsCarbon Steel1 M HClSpontaneous AdsorptionFreundlichInhibition is achieved through vigorous adsorption on the steel surface. doi.org
Dimethyl-1H-pyrazole DerivativesMild Steel1 M HClAdsorptionNot SpecifiedConfirmed adsorption of a protective layer on the mild steel surface. qu.edu.qa

Structure-Performance Relationships in Corrosion Inhibition

The efficiency of a bipyrazole-based corrosion inhibitor is intrinsically linked to its molecular structure. nih.govimist.ma Factors such as the number and arrangement of nitrogen atoms, the presence of other heteroatoms (like oxygen), the existence of π-electrons in aromatic rings, and the nature of substituent groups all play a significant role. nih.govnih.gov

Heteroatoms act as the primary centers for adsorption onto the metal surface. nih.gov The presence of multiple nitrogen atoms in the bipyrazole structure provides several active sites for coordination with the metal. The molecular structure also influences the inhibitor's ability to donate electrons. Generally, inhibitors with higher electron density on their active centers show better performance. The relationship between molecular structure and inhibition efficiency is often investigated using quantum chemical calculations and Density Functional Theory (DFT), which can correlate electronic properties with experimental results. nih.gov These theoretical studies help in understanding the interaction between the inhibitor molecules and the metal surface, aiding in the design of more effective corrosion inhibitors. researchgate.net For example, the presence of additional oxygen atoms in a pyrazole derivative was found to enhance its inhibition efficiency, attributed to the ability of these heteroatoms to form donor-acceptor complexes on the surface. nih.gov

Bipyrazole DerivativeMetal/MediumMax Inhibition Efficiency (%)ConcentrationKey Structural Feature Influence
N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine (P1)Pure Iron / 1 M HClNot specifiedNot specifiedActs as a mixed-type inhibitor. researchgate.net
Ethyl 5,5'-dimethyl-1'H,3H-spiro[indoline-3,4'-pyrazole]-3'-carboxylateSteel / 1 M HCl96%5 x 10-4 MEfficiency increases with inhibitor concentration. researchgate.net
N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BBPA)Steel / 1 M HCl87%5 x 10-4 MFunctions as a good inhibitor at low concentrations. researchgate.net
ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)Carbon Steel / 1 M HCl91.8%10-3 MAdditional oxygen atoms enhance inhibition efficiency. nih.govnih.gov

Photoluminescent Properties of Bipyrazole Coordination Polymers

Bipyrazole ligands, including derivatives of this compound, are excellent candidates for constructing coordination polymers (CPs) with interesting photoluminescent (PL) properties. mdpi.com Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. nih.gov The luminescence in these materials can originate from the organic ligand, the metal center, or charge transfer between them.

The photoluminescence of bipyrazole-based coordination polymers is heavily influenced by the nature of both the bipyrazole ligand and the metal ion. mdpi.comrsc.org In some cases, the emission is primarily ligand-centered. For example, a silver(I) coordination polymer incorporating 3,3′,5,5′-tetramethyl-4,4′-bipyrazole exhibited photoluminescence with a high-energy band corresponding to ligand-centered fluorescence and a low-energy band attributed to ligand-centered phosphorescence, enhanced by the heavy atom effect of silver. mdpi.com

In other systems, the emission properties are a result of synergistic effects between the components. semanticscholar.org The bipyrazole ligand can act as an "antenna," absorbing light energy and transferring it to the metal center, which then emits light. This is particularly common in lanthanide-based CPs, which are known for their sharp and characteristic emission bands. The structure of the coordination polymer, including its dimensionality (1D, 2D, or 3D), also plays a crucial role in the final photoluminescent properties. rsc.orgmdpi.com The rigid framework can prevent non-radiative decay processes, thus enhancing the luminescence quantum yield. The tunability of both the metal ion and the bipyrazole ligand allows for the rational design of CPs with specific emission colors and sensing capabilities. semanticscholar.orgrsc.org

Coordination PolymerMetal Ion(s)Ligand(s)Emission OriginKey Finding
[Ag(CF3SO3)(Me4bpzH2)]Silver(I)3,3′,5,5′-Tetramethyl-4,4′-bipyrazole (Me4bpzH2)Ligand-CenteredExhibits fluorescence (~330 nm) and phosphorescence (~400 nm) from the bipyrazole ligand. mdpi.com
{[Zn(bpdo)(fum)(H2O)2]}nZinc(II)4,4′-Bipyridine-N,N′-dioxide (bpdo), Fumaric acidLigand/Charge TransferDisplays broad emission covering the visible range (400-800 nm), resulting in white-light emission. semanticscholar.org
[Zn3(L2−)2(H2O)4Cl2]nZinc(II)3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid (H2L)Ligand-CenteredActs as a luminescent sensor for detecting Cu2+, Co2+, and Fe3+ through luminescence quenching. rsc.org
[Zn(L)(H2O)]nZinc(II)1H-indazole-6-carboxylic acid (H2L)Ligand-Centered (π*←π transition)Emission properties are driven by the organic linker. mdpi.com

Pyrazole Derivatives as Scaffolds for Materials Science

The unique structural and electronic properties of pyrazole derivatives have established them as versatile building blocks, or scaffolds, in the field of materials science. Their ability to form stable complexes with a variety of metal ions has led to the development of advanced materials with tailored functionalities. The compound this compound, with its multiple nitrogen atoms, is a prime candidate for constructing intricate molecular architectures such as coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest for their potential applications in areas including gas storage, catalysis, and photoluminescence.

Research into compounds structurally analogous to this compound provides significant insight into its potential as a scaffold. For instance, the related ligand 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole has been successfully used to synthesize a series of coordination polymers with various transition metals. rsc.org Similarly, 3-amino-4,4′-bipyrazole has been employed as a linker in the formation of copper and zinc-based MOFs, demonstrating the utility of the amino-bipyrazole moiety in creating robust, porous frameworks. nih.gov

These studies highlight a common strategy: the use of pyrazole-based ligands to bridge metal centers, creating extended one-, two-, or three-dimensional networks. The specific geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions all play a crucial role in determining the final structure and, consequently, the properties of the material. wikipedia.org

Detailed Research Findings

Detailed investigations into coordination polymers constructed from pyrazole-based ligands reveal a rich variety of structural motifs and properties. In one such study, a ligand featuring a pyrazole ring fused with a pyridine (B92270) and an amine group, 1H-pyrazolo[3,4-b]pyridin-3-amine, was used to create three novel supramolecular coordination polymers with zinc. nih.gov These polymers were synthesized under solvothermal conditions, a common method for growing high-quality crystalline materials. nih.gov

The resulting structures demonstrated the versatility of the pyrazole scaffold. In one of the polymers, the pyrazole-based ligand and a 1,3-benzenedicarboxylate linker connect zinc ions to form a two-dimensional sheet. These sheets are further linked by hydrogen bonds to create a three-dimensional supramolecular architecture. mdpi.com The presence of both the pyrazole derivative and the carboxylate linker illustrates a common approach to building complexity and dimensionality in these materials. mdpi.com

Another coordination polymer synthesized with a related amino-pyrazole tetrazole ligand showcases the formation of two-dimensional layers. rsc.org In this case, the ligand coordinates to metal ions like cobalt, zinc, and cadmium, adopting different coordination modes to generate these layered structures. These layers are then interconnected through hydrogen bonding, forming a stable three-dimensional network. rsc.org

The thermal stability of these materials is a critical factor for many applications. Thermogravimetric analysis (TGA) of the zinc-based coordination polymers showed that they are stable at elevated temperatures. For instance, one of the polymers remained stable up to 300 °C, after which the organic ligands began to decompose. preprints.org This level of thermal stability is a promising characteristic for materials intended for use in catalysis or gas separation processes.

The photoluminescent properties of these pyrazole-based coordination polymers have also been a key area of investigation. The zinc coordination polymers derived from 1H-pyrazolo[3,4-b]pyridin-3-amine exhibit solid-state photoluminescence at room temperature. nih.gov Their emission spectra are attributed to the π–π or π–n transitions of the organic ligands. acs.org The specific emission wavelengths are influenced by the coordination environment of the metal and the interactions between the ligands. acs.org For example, the zinc polymers showed emission maxima in the range of 430-450 nm, which is in the blue region of the visible spectrum. nih.govmdpi.com This intrinsic luminescence makes them potential candidates for applications in chemical sensing or as components in light-emitting devices.

The table below summarizes the key findings from research on coordination polymers based on pyrazole derivatives that are structurally similar to this compound.

Ligand Metal Ion(s) Dimensionality Key Structural Features Properties Investigated Reference(s)
1H-pyrazolo[3,4-b]pyridin-3-amineZn(II)2D sheets linked into a 3D supramolecular structure4-connected sql net; hydrogen bondingThermal stability, Photoluminescence nih.govmdpi.com
5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazoleCo(II), Zn(II), Cd(II), Cu(II)2D layers linked into a 3D supramolecular architectureIsomorphous structures for Co, Zn, Cd; hydrogen bondingMagnetic properties, Fluorescence rsc.org
3-amino-4,4′-bipyrazoleCu(II), Zn(II)3D Metal-Organic FrameworksBis(pyrazolate) linkersAntibacterial activity nih.govmdpi.com

These findings collectively underscore the immense potential of pyrazole derivatives, including this compound, as foundational scaffolds in the design and synthesis of novel materials. The ability to tune the structural and functional properties of the resulting coordination polymers and MOFs through the careful selection of metal ions and co-ligands opens up a vast landscape for the development of advanced materials for a wide range of technological applications.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for Bipyrazolylamines

Future research must prioritize the development of more direct, high-yield, and atom-economical synthetic pathways to 1H,1'H-3,4'-Bipyrazol-4-amine and its derivatives. ktu.edu A promising avenue is the exploration of "skeletal editing" strategies, which could offer new retrosynthetic logic for constructing the 3,4'-bipyrazole framework more efficiently. rsc.org

Key research objectives should include:

One-Pot Syntheses: Designing convergent one-pot reactions that combine commercially available starting materials to form the bipyrazolylamine core in a single, efficient operation.

Catalyst Development: Investigating novel catalytic systems (e.g., transition-metal catalysts) to facilitate the coupling of pyrazole (B372694) precursors with higher selectivity for the 3,4'-regioisomer.

Microwave-Assisted and Flow Chemistry: Exploring modern synthetic technologies to reduce reaction times, improve yields, and enable safer, more scalable production.

Synthetic StrategyKey ObjectivePotential AdvantagesAssociated Challenges
Skeletal EditingDevelop novel retrosynthetic pathways to the 3,4'-bipyrazole core.Increased efficiency and access to novel derivatives. rsc.orgRequires significant foundational research into bond-forming reactions.
Catalytic Cross-CouplingAchieve regioselective coupling of pyrazole rings.High yields and functional group tolerance.Control of isomer formation; catalyst cost and sensitivity.
One-Pot ReactionsCombine multiple synthetic steps into a single procedure.Reduced waste, time, and resource consumption.Complex reaction optimization; potential for side-product formation.

Exploration of Advanced Functionalization Strategies for Tunable Properties

The this compound scaffold offers multiple sites for chemical modification: the exocyclic amine group and several positions on the two pyrazole rings. These sites provide opportunities to systematically tune the molecule's electronic, steric, and physicochemical properties. Future research should focus on developing selective and versatile functionalization strategies.

For instance, derivatization of the amine group could be used to install a wide array of functional moieties, transforming the molecule into a building block for polymers, a ligand with tailored coordination properties, or a pharmacologically active agent. Similarly, substitution on the pyrazole rings (e.g., via halogenation followed by cross-coupling) could modulate the molecule's electron density, solubility, and solid-state packing. A recent study on a methylated pyrazole derivative for lithium-ion batteries demonstrated that simple functionalization, such as substituting a hydrogen atom with a methyl group, can significantly improve material performance by altering reductive and oxidative stabilities. researchgate.net This highlights the power of targeted functionalization.

Future research should investigate:

Selective N-Functionalization: Developing methods to selectively react with the exocyclic amine without affecting the pyrazole nitrogen atoms.

Regioselective C-H Functionalization: Exploring direct C-H activation techniques to install substituents at specific positions on the pyrazole rings, avoiding multi-step pre-functionalization procedures.

"Click Chemistry" Handles: Incorporating functional groups (e.g., azides or alkynes) that allow for facile and efficient post-synthetic modification using click chemistry.

Deeper Computational Insights into Reactivity and Material Performance

Computational chemistry has become an indispensable tool for understanding molecular properties and guiding experimental design. eurasianjournals.com For this compound, a thorough computational investigation is crucial for predicting its behavior and unlocking its potential. To date, no dedicated computational studies on this specific molecule have been reported, representing a significant knowledge gap.

Future computational work should employ methods like Density Functional Theory (DFT) and molecular dynamics simulations to:

Elucidate Electronic Structure: Calculate properties such as the HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution to understand the molecule's intrinsic reactivity and donor-acceptor characteristics. researchgate.netnih.gov

Predict Conformational Preferences: Analyze the rotational barrier between the two pyrazole rings and predict the most stable conformations, which is critical for understanding its coordination behavior and performance in materials.

Simulate Reactivity: Model reaction pathways for functionalization to predict regioselectivity and identify promising reaction conditions.

Model Metal-Ligand Interactions: Perform docking studies and calculate binding energies with various metal ions to predict coordination preferences and the stability of resulting complexes. nih.govrsc.org

Such computational insights would provide a theoretical foundation to accelerate the rational design of new ligands and materials derived from this bipyrazolylamine. eurasianjournals.com

Expanding the Scope of Bipyrazole-Based Ligands and Coordination Architectures

Pyrazole-based ligands are highly valued in coordination chemistry for their ability to form a wide variety of stable complexes with diverse geometries and nuclearities. researchgate.net The asymmetric nature of this compound, with its distinct pyrazole rings and multiple nitrogen donor sites, makes it a particularly intriguing candidate for creating novel coordination architectures. The presence of different N-donor environments within a single molecule can lead to uncommon coordination geometries and the formation of complex structures like multinuclear cages and coordination polymers. acs.org

A significant research effort should be directed towards exploring the coordination chemistry of this ligand with a broad spectrum of transition metals, lanthanides, and main group elements. Key challenges and opportunities include:

Controlling Nuclearity: Investigating how reaction conditions (e.g., metal-to-ligand ratio, solvent, counter-ion) can be used to direct the assembly of discrete mononuclear complexes versus polynuclear structures or extended metal-organic frameworks (MOFs). acs.orgmdpi.com

Exploiting Asymmetry: Leveraging the ligand's inherent asymmetry to create chiral complexes or materials with unique topological features. acs.org

Post-Coordination Modification: Using the reactive amine group for post-synthetic modification of coordinated complexes, allowing for the introduction of new functionalities into a pre-formed framework.

The systematic study of its coordination behavior will expand the library of pyrazole-based chelators and could lead to complexes with interesting magnetic, optical, or catalytic properties. nih.govmdpi.com

Design of Next-Generation Bipyrazole-Derived Functional Materials

The ultimate goal of fundamental chemical research is often the creation of new materials that address societal needs. Bipyrazoles are already recognized as desirable templates for functional materials, particularly high-energy density materials (HEDMs), due to their high nitrogen content, thermal stability, and compact structure. rsc.org The 3,4'-bipyrazole framework, in particular, has been used to synthesize novel energetic compounds with impressive detonation properties and low sensitivity. rsc.org

Building on this foundation, future research on this compound should target the design of advanced functional materials. By combining the synthetic and functionalization strategies outlined above with a deep understanding of the molecule's coordination and electronic properties, researchers can pursue several promising directions:

Energetic Materials: Functionalizing the amine group with nitro or other explosophoric groups to create a new family of HEDMs.

Luminescent Materials: Synthesizing coordination complexes, particularly with lanthanide or d¹⁰ metal ions, to develop phosphorescent materials for applications in sensing, imaging, or lighting. mdpi.com

Porous Materials (MOFs): Using the bipyrazolylamine as a multitopic linker to construct MOFs for gas storage, separation, or heterogeneous catalysis. mdpi.com

Catalysts: Developing transition metal complexes that can act as catalysts for important organic transformations, where the ligand framework can be tuned to optimize catalytic activity and selectivity. mdpi.com

Material ClassDesign StrategyPotential ApplicationKey Research Challenge
Energetic MaterialsIntroduce energetic functionalities (e.g., -NO₂) onto the core structure. rsc.orgAdvanced explosives and propellants.Balancing energy content with thermal stability and sensitivity.
Luminescent MaterialsForm coordination complexes with suitable metal ions (e.g., Ag(I), Cd(II)). acs.orgmdpi.comSensors, OLEDs, bio-imaging.Achieving high quantum yields and chemical stability.
Metal-Organic Frameworks (MOFs)Utilize as a rigid or semi-rigid organic linker in framework construction. mdpi.comGas storage, catalysis, separations.Controlling pore size, topology, and framework stability.
Heterogeneous CatalystsImmobilize metal complexes on solid supports or as part of a MOF. mdpi.comFine chemical synthesis, green chemistry.Ensuring catalyst longevity, recyclability, and high turnover numbers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H,1'H-3,4'-Bipyrazol-4-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyrazole precursors and amines under solvent-free or catalytic conditions. For example, one-pot protocols using barbituric acids and aldehydes with 1H-pyrazol-5-amines have been optimized for efficiency . Intermediates are characterized via 1H^1H/13C^{13}C-NMR, mass spectrometry, and HPLC. Combinatorial approaches (e.g., diarylpyrazole synthesis) employ iterative coupling reactions, followed by purification via column chromatography .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed using reverse-phase HPLC with UV detection (e.g., C18 columns, ammonium acetate buffer at pH 6.5) . Structural validation combines spectroscopic techniques (FT-IR for functional groups) and X-ray crystallography. Reference standards from NIST or PubChem ensure data consistency, with cross-verification of spectral libraries .

Advanced Research Questions

Q. What strategies resolve conflicting crystallographic data during structural determination of this compound?

  • Methodological Answer : Discrepancies in bond angles or torsional conformations are addressed using SHELX software (e.g., SHELXL for refinement). Twin refinement and high-resolution data (≤1.0 Å) improve accuracy. For ambiguous electron density, iterative cycles of difference Fourier maps and restrained refinement are applied .

Q. How can reaction conditions be optimized to mitigate side reactions in combinatorial synthesis of bipyrazole derivatives?

  • Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry (1:1 molar ratios) and using inert atmospheres. Solvent-free conditions reduce byproduct formation . Catalytic systems (e.g., Pd/C for cross-coupling) enhance regioselectivity, while real-time monitoring via TLC or in situ IR ensures reaction progress .

Q. What methodological considerations are critical when evaluating the bioactivity of this compound derivatives in cancer cell assays?

  • Methodological Answer : In vitro cytotoxicity is tested using human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (IC50_{50} values) are generated with triplicate measurements. Antimitotic activity is validated using sea urchin embryo assays to assess tubulin disruption . For receptor binding (e.g., σ1_1R), competitive radioligand assays (e.g., 3H^3H-pentazocine) quantify affinity .

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

  • Methodological Answer : Reactive intermediates (e.g., halogenated precursors) require inert glovebox conditions and quenching with ice-cold ethanol. Waste is segregated and stored in labeled containers for professional disposal. Personal protective equipment (PPE) and fume hoods are mandatory, as per GBZ 2.1-2007 and OECD guidelines .

Key Notes

  • Avoid abbreviations: Use full chemical names (e.g., "1H-pyrazol-5-amine" not "PZ5A").
  • Reliable Sources: NIST, PubChem, and peer-reviewed journals are prioritized .
  • Methodological Focus: Answers emphasize experimental design, troubleshooting, and validation rather than definitions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.